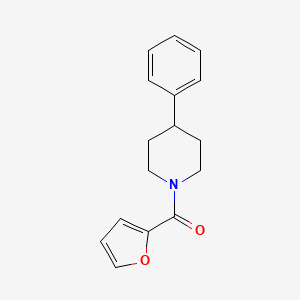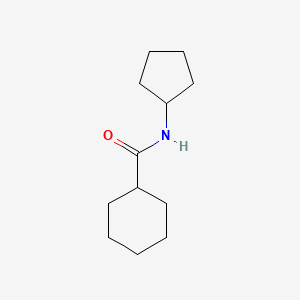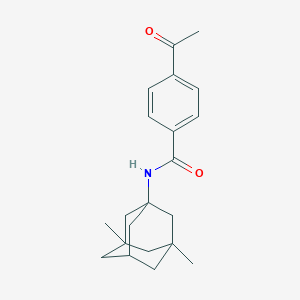![molecular formula C14H17N3O3S2 B7558249 N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide, also known as STB, is a small molecule that has been studied for its potential as a therapeutic agent in various diseases. STB has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have various biochemical and physiological effects. In cancer cells, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to protect against oxidative stress and reduce inflammation. In inflammatory diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to reduce inflammation and inhibit the migration of immune cells to inflamed tissues.
Advantages and Limitations for Lab Experiments
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively easy to synthesize and purify. However, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide research. One direction is to further investigate its potential as a therapeutic agent in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop more potent and selective N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide analogs that can overcome its limitations in solubility and bioavailability. Additionally, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide can potentially be used in combination with other therapeutic agents to enhance their effectiveness.
Synthesis Methods
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde, followed by the reaction of the resulting product with butyric anhydride and sulfanilamide. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In cancer, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have neuroprotective properties and can potentially be used to treat diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide has been found to have anti-inflammatory properties and can potentially be used to treat diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-2-3-13(18)17-14-16-9-11(21-14)8-10-4-6-12(7-5-10)22(15,19)20/h4-7,9H,2-3,8H2,1H3,(H2,15,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBFZYRIOFLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)




![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)



![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)